molecular formula C9H11NO2 B1417492 4-((Hydroxyimino)propyl)phenol CAS No. 133595-72-9

4-((Hydroxyimino)propyl)phenol

Cat. No.: B1417492
CAS No.: 133595-72-9
M. Wt: 165.19 g/mol
InChI Key: PKYVORCYLUSKQL-UHFFFAOYSA-N
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Description

4-((Hydroxyimino)propyl)phenol is an organic compound characterized by the presence of a phenolic group and a hydroxyimino functional group attached to a propyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-((Hydroxyimino)propyl)phenol typically involves the reaction of 4-propylphenol with hydroxylamine. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the hydroxyimino group. The reaction conditions include maintaining a specific temperature and pH to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for efficiency and cost-effectiveness. This includes the use of continuous flow reactors and advanced purification techniques to produce the compound on a commercial scale .

Chemical Reactions Analysis

Types of Reactions: 4-((Hydroxyimino)propyl)phenol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4-((Hydroxyimino)propyl)phenol has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as an intermediate in the production of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals

Mechanism of Action

The mechanism of action of 4-((Hydroxyimino)propyl)phenol involves its interaction with various molecular targets:

Comparison with Similar Compounds

Properties

IUPAC Name

4-(C-ethyl-N-hydroxycarbonimidoyl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2/c1-2-9(10-12)7-3-5-8(11)6-4-7/h3-6,11-12H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKYVORCYLUSKQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=NO)C1=CC=C(C=C1)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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